

RYL-552: A Technical Guide to a Novel Antimalarial Agent

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Compound of Interest		
Compound Name:	RYL-552	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

RYL-552 is a potent and selective inhibitor of the Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2), a critical enzyme in the parasite's mitochondrial electron transport chain. This document provides a comprehensive technical overview of **RYL-552**, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its evaluation. The data presented herein is collated from pivotal studies and is intended to serve as a resource for researchers engaged in antimalarial drug discovery and development.

Chemical Structure and Properties

RYL-552 is a novel quinolin-4-one derivative. Its chemical structure and key properties are summarized below.

Chemical Name: 6-fluoro-2-(4-((4-(trifluoromethyl)phenyl)thio)benzyl)-1H-quinolin-4(1H)-one

Molecular Formula: C23H15F4NOS

Molecular Weight: 457.44 g/mol

CAS Number: 1801444-56-3



A closely related analog, **RYL-552**S, with the chemical formula C₂₄H₁₇F₄NOS and a molecular weight of 443.46, has also been investigated and is reported to be effective against drugresistant strains of Plasmodium falciparum.[1][2]

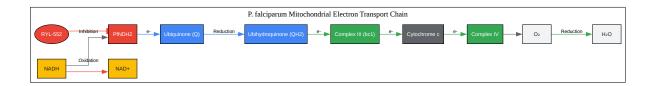
Table 1: Physicochemical Properties of RYL-552

Property	Value -	Reference
Molecular Formula	C23H15F4NOS	Yang et al., 2017
Molecular Weight	457.44 g/mol	Yang et al., 2017
CAS Number	1801444-56-3	[3][4]
Appearance	Solid	[2]
Solubility	Soluble in DMSO	[2]

Mechanism of Action

RYL-552 exerts its antimalarial effect by targeting the mitochondrial electron transport chain (ETC) of Plasmodium falciparum. Specifically, it is a potent inhibitor of the type II NADH:quinone oxidoreductase (PfNDH2).[3][4] PfNDH2 is a crucial enzyme for the parasite, responsible for the oxidation of NADH and the transfer of electrons to ubiquinone, a key step in the parasite's energy metabolism and redox homeostasis.

Unlike the multi-subunit complex I found in the mammalian mitochondrial ETC, PfNDH2 is a single polypeptide, making it an attractive target for selective inhibition. **RYL-552** is believed to act as an allosteric inhibitor of PfNDH2.





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Caption: Inhibition of the P. falciparum mitochondrial electron transport chain by RYL-552.

Biological Activity

RYL-552 demonstrates potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro and is effective in in vivo models of malaria.

Table 2: In Vitro Activity of RYL-552

Assay	Strain	IC ₅₀ (nM)	СС ₅₀ (µМ)	Reference
PfNDH2 Inhibition	-	3.73	-	Yang et al., 2017
Antimalarial Activity	3D7 (drug- sensitive)	25	>10 (Huh7.5.1 cells)	Yang et al., 2017
Antimalarial Activity	Dd2 (drug- resistant)	30	>10 (Huh7.5.1 cells)	Yang et al., 2017

Table 3: In Vivo Efficacy of RYL-552 in a Mouse Model

Dose (mg/kg)	Parasitemia Clearance	Reference
10-90	Effective clearance	Yang et al., 2017

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PfNDH2 Inhibition Assay

This protocol outlines the procedure for measuring the enzymatic activity of PfNDH2 and its inhibition by **RYL-552**. The assay is based on monitoring the decrease in NADH concentration by measuring the absorbance at 340 nm.





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Caption: Workflow for the PfNDH2 enzymatic inhibition assay.

Materials:

- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM KCN
- NADH solution
- Coenzyme Q1 (CoQ1) solution
- Recombinant PfNDH2 enzyme
- RYL-552 stock solution in DMSO
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare serial dilutions of RYL-552 in DMSO.
- In a 96-well plate, add the assay buffer, NADH solution, and CoQ₁ solution to each well.
- Add the RYL-552 dilutions to the test wells and an equivalent volume of DMSO to the control
 wells.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding the PfNDH2 enzyme solution to all wells.



- Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
- Calculate the initial reaction rates and determine the percent inhibition for each concentration of RYL-552.
- Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Antimalarial Activity Assay (SYBR Green Ibased)

This assay determines the 50% inhibitory concentration (IC₅₀) of **RYL-552** against the intraerythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Materials:

- P. falciparum cultures (e.g., 3D7 and Dd2 strains) synchronized at the ring stage
- Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
- Human erythrocytes
- RYL-552 stock solution in DMSO
- · Lysis buffer with SYBR Green I
- 96-well black microplate with a clear bottom
- Fluorescence microplate reader

Procedure:

Prepare serial dilutions of RYL-552 in the complete culture medium.



- In a 96-well plate, add the serially diluted RYL-552 to the test wells. Include drug-free wells
 as negative controls and uninfected erythrocyte wells as background controls.
- Add the synchronized parasite culture (typically at 1% parasitemia and 2% hematocrit) to all wells except the background controls.
- Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
- After incubation, add the lysis buffer containing SYBR Green I to each well.
- Incubate the plate in the dark at room temperature for 1 hour.
- Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
- Subtract the background fluorescence and normalize the data to the drug-free controls.
- Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vivo Efficacy in a Mouse Model of Malaria

The Peters' 4-day suppressive test using Plasmodium berghei-infected mice is a standard method to evaluate the in vivo efficacy of antimalarial compounds.

Materials:

- Female Swiss albino mice
- · Plasmodium berghei ANKA strain
- RYL-552 formulation for oral or intraperitoneal administration
- Vehicle control
- Giemsa stain
- Microscope



Procedure:

- Infect mice intraperitoneally with P. berghei-infected erythrocytes.
- Randomly divide the infected mice into control and treatment groups.
- Four hours post-infection, administer the first dose of RYL-552 or the vehicle control to the respective groups.
- Continue treatment once daily for four consecutive days.
- On the fifth day, collect thin blood smears from the tail of each mouse.
- Stain the smears with Giemsa and determine the parasitemia by microscopic examination.
- Calculate the average parasitemia for each group and determine the percentage of parasite suppression compared to the vehicle control group.
- Monitor the mice for survival.

Synthesis

The synthesis of **RYL-552** involves a multi-step process starting from commercially available materials. The core quinolin-4-one scaffold is typically constructed via established methods such as the Conrad-Limpach synthesis or Gould-Jacobs reaction, followed by functionalization to introduce the substituted benzylthio side chain.

Conclusion

RYL-552 is a promising antimalarial lead compound with a novel mechanism of action targeting the essential PfNDH2 enzyme of P. falciparum. Its potent in vitro activity against both drugsensitive and drug-resistant parasite strains, coupled with its efficacy in in vivo models, highlights its potential for further development as a next-generation antimalarial drug. The detailed protocols provided in this guide are intended to facilitate further research into **RYL-552** and other PfNDH2 inhibitors.



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